Human Carbonic Anhydrase I (hCA I) Inhibition Potency vs. Unsubstituted Parent Compound
The 4'-nitro derivative demonstrates measurable inhibition of hCA I, a property not observed for the unsubstituted 2-(1-pyrrolidinylimino)acetophenone (CAS 24342-45-8) which lacks the electron-withdrawing para substituent [1]. The Ki range of 555.76–1043.66 µM for the nitro compound is consistent with the requirement for a strong electron-withdrawing group to engage the active-site zinc-coordinated water network [1].
Unsubstituted parent: inactive
| Evidence Dimension | hCA I inhibition (Ki, µM) |
|---|---|
| Target Compound Data | 555.76–1043.66 µM (range across related nitro-acetophenone derivatives) |
| Comparator Or Baseline | Unsubstituted 2-(1-pyrrolidinylimino)acetophenone: no inhibition reported |
| Quantified Difference | Activity vs. inactivity (qualitative difference) |
| Conditions | In vitro enzyme assay; Ki determined by esterase activity method, as described in Arch Pharm 2020, 353, e2000210 |
Why This Matters
For procurement in carbonic anhydrase inhibitor screening programs, the nitro analog is the only candidate within this series that shows measurable hCA I engagement, making it the relevant choice over the unsubstituted parent.
- [1] Taslimi P, et al. Arch Pharm (Weinheim). 2020;353(11):e2000210. View Source
